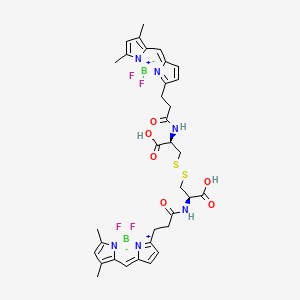

BODIPY FL L-Cystine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H38B2F4N6O6S2 |

|---|---|

Molecular Weight |

788.5 g/mol |

IUPAC Name |

(2R)-3-[[(2R)-2-carboxy-2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethyl]disulfanyl]-2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]propanoic acid |

InChI |

InChI=1S/C34H38B2F4N6O6S2/c1-19-13-21(3)43-29(19)15-25-7-5-23(45(25)35(43,37)38)9-11-31(47)41-27(33(49)50)17-53-54-18-28(34(51)52)42-32(48)12-10-24-6-8-26-16-30-20(2)14-22(4)44(30)36(39,40)46(24)26/h5-8,13-16,27-28H,9-12,17-18H2,1-4H3,(H,41,47)(H,42,48)(H,49,50)(H,51,52)/t27-,28-/m0/s1 |

InChI Key |

IUOBNSXKYBKQEY-NSOVKSMOSA-N |

Isomeric SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)CCC4=[N+]5[B-](N6C(=CC(=C6C=C5C=C4)C)C)(F)F)C(=O)O)C)C)(F)F |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NC(CSSCC(C(=O)O)NC(=O)CCC4=[N+]5[B-](N6C(=CC(=C6C=C5C=C4)C)C)(F)F)C(=O)O)C)C)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to BODIPY FL L-Cystine: Principle of Thiol Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BODIPY FL L-Cystine is a powerful fluorogenic probe designed for the specific detection and quantification of thiols in biological systems. This guide provides a comprehensive overview of the core principles governing its thiol reactivity, detailed experimental protocols for its application, and a summary of its key performance characteristics. The probe's mechanism relies on a thiol-disulfide interchange reaction that alleviates a self-quenched state, resulting in a significant increase in fluorescence intensity upon reaction with thiol-containing molecules such as glutathione and cysteine. This "turn-on" fluorescent response makes it an invaluable tool for studying cellular redox signaling, protein function, and for high-throughput screening applications.

Core Principle of Thiol Reactivity

The fundamental principle behind the thiol reactivity of this compound is a thiol-disulfide interchange reaction.[1][2] In its native state, the molecule exists as a symmetric disulfide, where two BODIPY FL fluorophores are linked via an L-cystine bridge.[1] The close proximity of the two BODIPY FL moieties leads to efficient self-quenching of their fluorescence.[3]

Upon introduction of a thiol-containing molecule (R-SH), a thiol-disulfide exchange occurs. The thiol attacks the disulfide bond of this compound, leading to the formation of a mixed disulfide and the release of a monomeric BODIPY FL-cysteine derivative.[2] This separation of the two fluorophores disrupts the self-quenching, resulting in a significant enhancement of green fluorescence. This reaction is reversible and specific to thiols.

Quantitative Data

The following table summarizes the key quantitative performance characteristics of this compound.

| Parameter | Value | Reference(s) |

| Excitation Wavelength (λex) | 504 nm | |

| Emission Wavelength (λem) | 511 nm | |

| Quantum Yield (Φ) | ||

| - Quenched (Dimeric) State | Virtually non-fluorescent | |

| - Unquenched (Monomeric) State | Approaches 1.0 in water | |

| Molar Extinction Coefficient (ε) | >80,000 cm⁻¹M⁻¹ | |

| Limit of Detection (LOD) | ||

| - Glutathione (GSH) | 37.5 nM | |

| - Cysteine (Cys) | 3.2 nM | |

| - Homocysteine (Hcy) | 55.2 nM | |

| Selectivity | Highly selective for thiols over other amino acids. |

Experimental Protocols

Synthesis of this compound

General Protocol for Thiol Detection in Solution

This protocol provides a general framework for detecting thiols in solution using this compound.

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light and moisture.

-

Prepare a working solution by diluting the stock solution in an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The final concentration of this compound will depend on the specific application but is typically in the low micromolar range.

-

Prepare solutions of the thiol-containing samples in the same buffer.

-

-

Reaction:

-

Add the this compound working solution to the thiol-containing sample.

-

Incubate the mixture at room temperature or 37°C, protected from light. The incubation time will vary depending on the concentration of the thiol and the desired reaction completion.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorometer, fluorescence microplate reader, or fluorescence microscope.

-

Set the excitation wavelength to ~504 nm and the emission wavelength to ~511 nm.

-

A significant increase in fluorescence intensity compared to a control sample without the thiol indicates the presence of thiols.

-

Protocol for Live-Cell Imaging of Cellular Thiols

This protocol outlines a general procedure for visualizing intracellular thiols.

-

Cell Culture:

-

Plate cells on a suitable imaging dish or chamber slide and culture under standard conditions until the desired confluency is reached.

-

-

Probe Loading:

-

Prepare a loading solution of this compound in a serum-free culture medium. The final concentration typically ranges from 1 to 10 µM.

-

Remove the culture medium from the cells and wash with warm PBS.

-

Add the loading solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

Remove the loading solution and wash the cells 2-3 times with warm PBS or a suitable imaging buffer to remove excess probe.

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., a standard FITC filter set).

-

Acquire images to visualize the intracellular distribution of thiols.

-

Protocol for Flow Cytometry Analysis of Cellular Redox State

This protocol can be adapted to quantify changes in the overall cellular thiol content.

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension in a suitable buffer (e.g., PBS with 1% fetal bovine serum).

-

-

Probe Staining:

-

Add this compound to the cell suspension at a final concentration of 1-10 µM.

-

Incubate for 15-60 minutes at 37°C, protected from light.

-

-

Washing:

-

Wash the cells twice with cold PBS to remove unbound probe.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in a suitable sheath fluid.

-

Analyze the cells on a flow cytometer equipped with a blue laser (e.g., 488 nm) for excitation.

-

Detect the green fluorescence in the appropriate channel (e.g., FITC or GFP channel).

-

The mean fluorescence intensity of the cell population will correlate with the average cellular thiol content.

-

Applications in Signaling Pathway Analysis

This compound is a valuable tool for investigating redox-regulated signaling pathways. Changes in the cellular redox state, particularly the levels of glutathione, are implicated in a wide range of cellular processes, including cell proliferation, apoptosis, and inflammation.

For example, the epidermal growth factor receptor (EGFR) signaling pathway is known to be modulated by the cellular redox environment. Reactive oxygen species (ROS) can influence EGFR signaling, and the cellular antioxidant systems, in which glutathione plays a central role, are crucial for maintaining redox homeostasis and regulating these signaling events. By using this compound, researchers can monitor changes in cellular thiol levels in response to EGFR activation or inhibition, providing insights into the interplay between redox state and this critical signaling cascade.

Conclusion

This compound is a highly effective and versatile fluorescent probe for the detection and quantification of thiols. Its "turn-on" fluorescence mechanism, high sensitivity, and specificity make it an indispensable tool for researchers in cell biology, biochemistry, and drug discovery. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a variety of experimental settings to unravel the complex roles of thiols in biological systems.

References

Spectral Properties of BODIPY FL L-Cystine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of BODIPY FL L-Cystine in various solvent environments. This thiol-reactive, green-fluorescent dye is a valuable tool in biological and pharmaceutical research, particularly for the labeling of proteins and the detection of reducing environments. Understanding its photophysical characteristics is crucial for the design and interpretation of experiments.

Introduction to this compound

This compound is a derivative of the well-known BODIPY (boron-dipyrromethene) fluorophore. It consists of two BODIPY FL molecules linked by a cystine disulfide bridge.[1] This unique structure renders its fluorescence sensitive to the redox environment. In its oxidized, dimeric state, the fluorescence of the BODIPY moieties is largely quenched. Upon reduction of the disulfide bond by thiols, such as glutathione or cysteine residues in proteins, the monomeric, highly fluorescent BODIPY FL-cysteine is released, leading to a significant increase in fluorescence intensity.[2] This "turn-on" fluorescent response makes it an excellent probe for detecting and quantifying thiols in biological systems.[3]

The core BODIPY FL fluorophore is known for its sharp absorption and emission peaks, high molar extinction coefficient, and generally high fluorescence quantum yield.[4][5] While some BODIPY dyes are known to be sensitive to solvent polarity, the BODIPY FL core is generally considered to be relatively insensitive to the solvent environment in terms of its absorption and emission maxima. However, the fluorescence quantum yield and lifetime can be more susceptible to solvent effects.

Spectral Data in Different Solvents

| Solvent | Polarity Index (Reichardt) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) |

| Non-Polar | ||||||

| Cyclohexane | 31.2 | ~502 | ~510 | ~8 | High (~0.9) | ~5-6 |

| Toluene | 33.9 | ~503 | ~511 | ~8 | High (~0.9) | ~5-6 |

| Chloroform | 39.1 | ~503 | ~512 | ~9 | High (~0.9) | ~5-6 |

| Polar Aprotic | ||||||

| Dichloromethane (DCM) | 41.1 | ~503 | ~512 | ~9 | High (~0.9) | ~5.5 |

| Acetone | 42.2 | ~504 | ~513 | ~9 | Moderate-High (~0.7-0.8) | ~4-5 |

| Acetonitrile | 46.0 | ~504 | ~513 | ~9 | Moderate-High (~0.7-0.8) | ~4-5 |

| Dimethyl Sulfoxide (DMSO) | 45.1 | ~505 | ~514 | ~9 | Moderate (~0.5-0.7) | ~3-4 |

| Polar Protic | ||||||

| Ethanol | 51.9 | ~504 | ~513 | ~9 | High (~0.9) | ~5.5 |

| Methanol | 55.5 | ~504 | ~512 | ~8 | High (~0.9) | 5.7 |

| Water (PBS) | 63.1 | ~504 | ~513 | ~9 | Moderate-High (~0.7-0.9) | ~5.08 |

Note: The values presented are estimates based on the known properties of BODIPY FL and its derivatives. The quantum yield and fluorescence lifetime can be particularly sensitive to the specific molecular structure and the presence of quenching interactions. The absorption and emission maxima for this compound are generally reported to be around 504 nm and 511 nm, respectively, in aqueous environments.

Experimental Protocols

Accurate determination of the spectral properties of this compound requires standardized experimental procedures. Below are detailed methodologies for key spectroscopic measurements.

Sample Preparation

-

Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in anhydrous dimethyl sulfoxide (DMSO). Store this solution at -20°C, protected from light and moisture.

-

Working Solutions: For spectroscopic measurements, dilute the stock solution in the solvent of interest to a final concentration that yields an absorbance of approximately 0.05 - 0.1 at the absorption maximum in a 1 cm path length cuvette. This low concentration helps to avoid inner filter effects.

Absorption Spectroscopy

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Procedure:

-

Record a baseline spectrum with a cuvette containing the solvent of interest.

-

Record the absorption spectrum of the this compound working solution from approximately 350 nm to 600 nm.

-

Determine the wavelength of maximum absorbance (λabs).

-

Fluorescence Spectroscopy

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Procedure:

-

Excite the sample at its absorption maximum (λabs).

-

Record the emission spectrum from approximately 500 nm to 700 nm.

-

Determine the wavelength of maximum emission (λem).

-

Ensure the absorbance of the solution is below 0.1 to minimize reabsorption effects.

-

Fluorescence Quantum Yield (ΦF) Measurement (Relative Method)

The quantum yield is determined relative to a well-characterized standard. For BODIPY FL, a common standard is Fluorescein in 0.1 M NaOH (ΦF = 0.95) or Rhodamine 6G in ethanol (ΦF = 0.95).

-

Procedure:

-

Prepare solutions of the standard and the this compound sample with closely matched absorbances at the same excitation wavelength.

-

Measure the fluorescence emission spectra of both the standard and the sample.

-

Calculate the integrated fluorescence intensities (the area under the emission curve) for both.

-

The quantum yield is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

Where:

-

ΦF is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

Fluorescence Lifetime (τ) Measurement

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

-

Instrumentation: A TCSPC system equipped with a pulsed laser diode or a picosecond pulsed laser for excitation and a sensitive photon detector.

-

Procedure:

-

Excite the sample at its absorption maximum.

-

Collect the fluorescence decay profile.

-

Record the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

Deconvolute the IRF from the sample's fluorescence decay to obtain the true decay curve.

-

Fit the decay curve to a single or multi-exponential decay model to determine the fluorescence lifetime(s).

-

Application in Thiol Detection: Workflow and Mechanism

The primary application of this compound in a biological context is the detection of thiols. The workflow and underlying mechanism are illustrated below.

Caption: Experimental workflow for the detection of thiols using this compound.

The signaling pathway, or more accurately, the chemical reaction mechanism for thiol detection is based on a disulfide exchange reaction.

Caption: Reaction mechanism for thiol-induced fluorescence of this compound.

Conclusion

This compound is a powerful fluorescent probe with favorable spectral properties for biological applications. Its absorption and emission in the visible range, coupled with a "turn-on" response to thiols, make it a highly sensitive and specific tool for researchers in cell biology and drug development. While its spectral maxima are relatively stable across different solvents, its quantum yield and fluorescence lifetime can exhibit some solvent dependency, a factor that should be considered in quantitative studies. The experimental protocols provided herein offer a standardized approach for the characterization and application of this versatile fluorophore.

References

BODIPY FL L-Cystine: A Technical Guide to its Chemical Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BODIPY FL L-Cystine, a versatile thiol-reactive fluorescent probe. This document details its chemical structure, a likely synthesis pathway, and key applications in biomedical research, with a focus on differential scanning fluorimetry and apoptosis detection.

Chemical Structure and Properties

This compound is a symmetrical molecule composed of two green-fluorescent BODIPY FL (boron-dipyrromethene) fluorophores attached to the amino groups of L-cystine via amide bonds. The two fluorophores are connected by a disulfide bridge inherent to the cystine backbone.[1] In its native state, the close proximity of the two BODIPY FL moieties leads to fluorescence quenching.[1] Upon reaction with a thiol-containing molecule, the disulfide bond is cleaved, resulting in a significant increase in fluorescence.[2] This "turn-on" fluorescent property makes it an excellent probe for detecting and quantifying thiols.

The key chemical and photophysical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C34H38B2F4N6O6S2 | [3] |

| Molecular Weight | 788.45 g/mol | [4] |

| CAS Number | 1180490-57-6 | |

| IUPAC Name | (2R)-3-[[(2R)-2-carboxy-2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethyl]disulfanyl]-2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]propanoic acid | |

| Appearance | Orange to red solid powder | |

| Excitation Wavelength (λex) | ~504 nm | |

| Emission Wavelength (λem) | ~511 nm | |

| Extinction Coefficient (ε) of BODIPY FL | >80,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) of BODIPY FL | Approaching 1.0 | |

| Solubility | Soluble in DMSO and DMF |

Synthesis of this compound

Below is a diagram illustrating the proposed synthesis workflow.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Synthesis

This protocol is a general guideline based on standard amine-coupling reactions. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary.

Materials:

-

BODIPY FL NHS Ester

-

L-Cystine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reaction vessel

-

Magnetic stirrer

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolve L-Cystine in a minimal amount of anhydrous DMF or DMSO. A mild base such as TEA or DIPEA (2-3 equivalents) should be added to deprotonate the amino groups.

-

In a separate container, dissolve BODIPY FL NHS Ester (2.2 equivalents to account for potential hydrolysis) in anhydrous DMF or DMSO.

-

Slowly add the BODIPY FL NHS Ester solution to the L-Cystine solution with continuous stirring at room temperature.

-

Protect the reaction mixture from light and stir for 4-12 hours.

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the crude product can be purified by preparative high-performance liquid chromatography (HPLC) to yield the final this compound.

-

Characterize the final product using techniques such as mass spectrometry and NMR to confirm its identity and purity.

Key Applications and Experimental Protocols

This compound has emerged as a valuable tool in various biochemical and cellular assays due to its thiol-reactivity and fluorescence properties.

Differential Scanning Fluorimetry (DSF)

DSF is a technique used to assess protein stability by measuring changes in fluorescence as a protein unfolds with increasing temperature. This compound is particularly useful for this application as it reacts with newly exposed cysteine residues during protein denaturation, leading to a detectable fluorescent signal.

Caption: Workflow for a DSF experiment using this compound.

This protocol is adapted from Hofmann et al. (2016).

Materials:

-

Purified protein of interest

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Appropriate buffer for the protein

-

Real-time PCR instrument capable of fluorescence detection

-

96-well PCR plates

Procedure:

-

Prepare a series of dilutions of the protein of interest in the appropriate buffer.

-

Prepare a working solution of this compound by diluting the stock solution in the same buffer. The final concentration in the assay is typically around 10 µM.

-

In a 96-well PCR plate, mix the protein solution with the this compound working solution. The final volume in each well is typically 20-25 µL. Include appropriate controls (buffer only, dye only).

-

Seal the plate and incubate on ice for 10 minutes.

-

Place the plate in the real-time PCR instrument.

-

Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

-

Monitor the fluorescence of BODIPY FL at each temperature increment.

-

The melting temperature (Tm) of the protein is determined by identifying the temperature at which the rate of fluorescence change is maximal (the peak of the first derivative of the melting curve).

Apoptosis Detection

This compound can also be utilized to detect apoptosis. During apoptosis, changes in the cellular redox environment can lead to alterations in the levels of intracellular thiols, such as glutathione (GSH). A decrease in GSH levels is a common feature of apoptotic cells. The fluorescence of this compound is quenched in the presence of high concentrations of GSH, and thus an increase in fluorescence can be indicative of apoptosis-related redox changes.

Caption: Workflow for apoptosis detection using this compound.

This is a general protocol; optimization of staining concentrations and incubation times may be required for different cell types and experimental conditions.

Materials:

-

Cell culture (adherent or suspension)

-

Apoptosis-inducing agent

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with an apoptosis-inducing agent for the desired time. Include an untreated control group.

-

Harvest the cells (for adherent cells, use trypsinization) and wash them twice with cold PBS.

-

Resuspend the cell pellet in PBS at a concentration of approximately 1 x 10^6 cells/mL.

-

Add this compound to the cell suspension to a final concentration of 1-10 µM.

-

Incubate the cells in the dark at 37 °C for 15-30 minutes.

-

Analyze the cells on a flow cytometer using the appropriate laser and filter set for green fluorescence (e.g., 488 nm excitation and a 530/30 nm bandpass filter).

-

Apoptotic cells will exhibit a higher fluorescence intensity compared to healthy, non-apoptotic cells. The percentage of apoptotic cells can be quantified by gating on the high-fluorescence population.

Conclusion

This compound is a powerful and versatile fluorescent probe with significant potential in drug discovery and development. Its unique thiol-reactive, "turn-on" fluorescence mechanism makes it an ideal tool for studying protein stability and detecting cellular apoptosis. The detailed protocols provided in this guide offer a starting point for researchers to incorporate this valuable reagent into their experimental workflows. Further exploration of its applications in various biological contexts is warranted and is expected to yield new insights into complex cellular processes.

References

- 1. Are there fluorescent dyes than can be used for Differential Scanning Fluorimetry of Membrane Proteins? | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 2. abpbio.com [abpbio.com]

- 3. An effective thiol-reactive probe for differential scanning fluorimetry with a standard real-time polymerase chain reaction device - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An effective thiol-reactive probe for differential scanning fluorimetry with a standard RT-PCR device - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photostability and Quantum Yield of BODIPY FL L-Cystine

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY FL L-Cystine is a thiol-reactive, green-fluorescent dye that has garnered significant attention in biological and pharmaceutical research. Its utility stems from the family of BODIPY (boron-dipyrromethene) dyes, which are renowned for their sharp excitation and emission peaks, high fluorescence quantum yields, and exceptional photostability.[][2] This guide provides a comprehensive overview of the photostability and quantum yield of this compound, complete with quantitative data, detailed experimental protocols, and visualizations to aid in its effective application.

This compound is structurally composed of two BODIPY FL molecules linked by a cystine disulfide bridge.[3] This design renders the molecule virtually non-fluorescent in its native state due to self-quenching.[4] Upon reaction with a thiol-containing molecule, the disulfide bond is cleaved, leading to a significant enhancement in green fluorescence.[4] This "turn-on" mechanism makes it a highly specific probe for labeling and detecting thiols in various biological contexts, including proteins with accessible cysteine residues and for studying redox environments.

Core Photophysical Properties

The performance of a fluorescent probe is primarily dictated by its quantum yield and photostability. These parameters determine the brightness of the signal and the duration over which it can be reliably observed.

Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield corresponds to a brighter fluorophore. BODIPY dyes, in general, are known for their high quantum yields, which are often insensitive to the solvent's polarity and pH.

Photostability

Photostability refers to a fluorophore's resistance to photobleaching, an irreversible process where the molecule loses its ability to fluoresce upon exposure to excitation light. High photostability is crucial for applications requiring prolonged or intense illumination, such as single-molecule imaging and time-lapse microscopy. BODIPY dyes are recognized for their superior photostability compared to traditional fluorophores like fluorescein.

Quantitative Data

The following table summarizes the key quantitative photophysical parameters of this compound and its parent fluorophore, BODIPY FL.

| Parameter | Value | Notes |

| Excitation Wavelength (λex) | ~504 nm | In its thiol-reacted, fluorescent state. |

| Emission Wavelength (λem) | ~511 nm | In its thiol-reacted, fluorescent state. |

| Fluorescence Quantum Yield (Φ) | 0.97 | For the thiol-reacted monomeric form. BODIPY FL derivatives can have quantum yields approaching 1.0. |

| Fluorescence Lifetime (τ) | ~5.87 ns | For BODIPY FL in water. The lifetime of the avidin-BODIPY FL conjugate is slightly shorter at an average of 4.05 ns. |

| Lifetime before Photobleaching | 20 ms | For single-molecule BODIPY-FL in a standard buffer (100 mM TRIS HCl pH=7.5, 250 mM NaCl) with an exposure time of 100 ms. |

| Lifetime before Photobleaching (with ROXS) | 500 ms | For single-molecule BODIPY-FL in a buffer containing a reducing and oxidizing system (ROXS), representing a 25-fold increase in stability. |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of fluorescent probes. Below are protocols for determining the fluorescence quantum yield and photostability of this compound.

Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of the thiol-reacted form of this compound relative to a well-characterized standard with a known quantum yield.

Materials:

-

This compound

-

A suitable thiol-containing molecule (e.g., dithiothreitol - DTT)

-

A quantum yield standard (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95)

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

High-purity solvent (e.g., ethanol or phosphate-buffered saline, PBS)

-

1 cm path length quartz cuvettes

Procedure:

-

Reaction of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). React the dye with an excess of a thiol (e.g., DTT) in the desired measurement solvent to ensure complete cleavage of the disulfide bond and formation of the fluorescent monomeric product.

-

Preparation of Sample and Standard Solutions:

-

Prepare a series of dilute solutions of both the activated BODIPY FL probe and the quantum yield standard in the same solvent.

-

The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.

-

-

Fluorescence Measurements:

-

Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Ensure that the excitation and emission slit widths are kept constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

The slope of these plots should be linear.

-

The quantum yield of the sample (Φ_X) can be calculated using the following equation:

Φ_X = Φ_ST * (Slope_X / Slope_ST) * (n_X / n_ST)²

Where:

-

Φ_ST is the quantum yield of the standard.

-

Slope_X and Slope_ST are the slopes of the integrated fluorescence intensity vs. absorbance plots for the sample and standard, respectively.

-

n_X and n_ST are the refractive indices of the sample and standard solutions (if different solvents are used).

-

Protocol 2: Assessment of Photostability

This protocol outlines a method for evaluating the photostability of this compound by measuring the decrease in its fluorescence intensity over time under continuous illumination.

Materials:

-

Activated this compound solution (prepared as in Protocol 1)

-

Fluorescence microscope equipped with a suitable laser line for excitation (e.g., 488 nm), a sensitive detector (e.g., EMCCD camera), and time-lapse imaging capabilities.

-

Alternatively, a spectrofluorometer with a time-scan mode.

-

Microscope slides and coverslips or a quartz cuvette.

Procedure:

-

Sample Preparation:

-

Immobilize the activated this compound on a microscope slide or prepare a solution in a cuvette.

-

-

Initial Fluorescence Measurement:

-

Acquire an initial fluorescence image or measurement (I_0) using a defined excitation power and exposure time.

-

-

Continuous Illumination:

-

Expose the sample to continuous illumination from the excitation source at a constant power.

-

-

Time-Lapse Measurement:

-

Acquire fluorescence images or measurements at regular intervals (e.g., every 10 seconds) over an extended period.

-

-

Data Analysis:

-

Measure the mean fluorescence intensity (I_t) from a region of interest at each time point.

-

Normalize the fluorescence intensity at each time point to the initial intensity (I_t / I_0).

-

Plot the normalized fluorescence intensity as a function of time.

-

The rate of photobleaching can be quantified by fitting the decay curve to an exponential function to determine the photobleaching lifetime (τ_bleach) or the half-life (t_1/2).

-

Visualizations

Thiol-Activation of this compound

The following diagram illustrates the mechanism of fluorescence activation of this compound upon reaction with a thiol.

Caption: Thiol-induced activation of this compound.

Experimental Workflow for Photostability Measurement

The diagram below outlines the key steps in a typical photostability experiment.

Caption: Workflow for a photostability measurement experiment.

Conclusion

This compound stands out as a robust and highly efficient fluorescent probe for the detection and labeling of thiol-containing molecules. Its excellent photostability and near-perfect quantum yield in its activated form make it an ideal candidate for a wide range of applications in cell biology, biochemistry, and drug discovery, particularly in studies requiring high sensitivity and prolonged observation times. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers to harness the full potential of this versatile fluorophore.

References

The Use of BODIPY FL L-Cystine in Advancing Cystine Transport and Metabolism Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystine, the oxidized dimer of the amino acid cysteine, plays a pivotal role in cellular physiology and pathology. Its transport into the cell is the rate-limiting step for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant. Dysregulation of cystine transport is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and cystinuria. The study of cystine transport and its subsequent metabolic pathways is therefore of paramount importance for understanding disease mechanisms and for the development of novel therapeutic strategies.

BODIPY FL L-Cystine is a fluorescent analog of L-cystine that has emerged as a powerful tool for investigating cystine transport and metabolism. This green-fluorescent dye is thiol-reactive and its fluorescence is quenched in its dimeric cystine form. Upon cellular uptake and subsequent reduction to the monomeric cysteine form within the reducing intracellular environment, its fluorescence is unquenched, providing a robust signal for detection and quantification.[1][2] This technical guide provides an in-depth overview of the application of this compound, including its core principles, detailed experimental protocols, and data interpretation for studying cystine transport and metabolism.

Core Principles of this compound as a Probe

This compound consists of two BODIPY FL fluorophores attached to the amino groups of L-cystine.[3] The close proximity of the two fluorophores in the intact molecule leads to self-quenching of their fluorescence.[4] The probe is transported into cells via amino acid transporters that recognize L-cystine, most notably the system xc- antiporter.

Once inside the cell, the disulfide bond of this compound is reduced to two molecules of BODIPY FL L-cysteine by intracellular reducing agents such as glutathione and thioredoxin. This separation of the fluorophores alleviates the self-quenching, resulting in a significant increase in fluorescence intensity.[4] The intracellular fluorescence is therefore directly proportional to the amount of this compound taken up and reduced by the cell, providing a dynamic and quantitative measure of cystine transport and the cell's reductive capacity.

Data Presentation: Properties and Quantitative Data

A summary of the key properties of this compound and relevant quantitative data from studies on cystine transport and its inhibition are presented below.

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~504 nm | |

| Emission Wavelength (λem) | ~511 nm | |

| Appearance | Solid Powder | |

| Fluorescence | Green |

| Parameter | Cell Line | Value | Method | Reference |

| IC50 of Sulfasalazine | A549 | 24.7 ± 5.6 µM | [¹⁴C]-cystine uptake | |

| Km of Cystine Uptake | A549 | 179.4 ± 26.7 µM | [¹⁴C]-cystine uptake | |

| Vmax of Cystine Uptake | A549 | 30.4 ± 2.3 nmol/min/mg protein | [¹⁴C]-cystine uptake | |

| IC50 of Erastin | xCT-overexpressing MEFs | 1.4 µM | [¹⁴C]-cystine uptake |

Experimental Protocols

General Preparation and Handling of this compound

a. Reconstitution: this compound is typically supplied as a solid powder. To prepare a stock solution, dissolve the powder in anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1-10 mM. Vortex thoroughly to ensure complete dissolution.

b. Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles. When stored properly, the stock solution is stable for at least 6 months at -80°C.

In Vitro Cystine Uptake Assay using Fluorescence Microscopy

This protocol allows for the qualitative and semi-quantitative assessment of cystine uptake in adherent cells.

a. Materials:

-

Adherent cells of interest cultured on glass-bottom dishes or chamber slides.

-

This compound stock solution (1-10 mM in DMSO).

-

Culture medium (e.g., DMEM, RPMI-1640).

-

Phosphate-buffered saline (PBS).

-

Optional: Inhibitors of cystine transport (e.g., sulfasalazine, erastin).

-

Fluorescence microscope with appropriate filter sets for green fluorescence (e.g., FITC channel).

b. Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency (typically 70-80%).

-

Pre-incubation (Optional): To study the effect of inhibitors, pre-incubate the cells with the inhibitor in culture medium for a specified time (e.g., 30 minutes to 24 hours) at 37°C.

-

Labeling: Prepare a working solution of this compound in pre-warmed culture medium at a final concentration of 1-10 µM. Remove the culture medium from the cells and add the this compound working solution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes. The optimal incubation time should be determined empirically for each cell type.

-

Washing: Remove the labeling solution and wash the cells three times with warm PBS to remove extracellular probe.

-

Imaging: Immediately image the cells using a fluorescence microscope. Acquire images using the green fluorescence channel.

c. Data Analysis: Analyze the fluorescence intensity of individual cells or cell populations using image analysis software (e.g., ImageJ, CellProfiler). Compare the fluorescence intensity between control and treated (e.g., inhibitor-treated) cells.

Quantitative Cystine Uptake Assay using Flow Cytometry

This protocol provides a quantitative measurement of cystine uptake at the single-cell level.

a. Materials:

-

Suspension or trypsinized adherent cells.

-

This compound stock solution (1-10 mM in DMSO).

-

Flow cytometry buffer (e.g., PBS with 1% BSA).

-

Optional: Inhibitors of cystine transport.

-

Flow cytometer with a 488 nm laser for excitation and appropriate emission filters.

b. Procedure:

-

Cell Preparation: Harvest cells and wash them with PBS. Resuspend the cells in culture medium or a suitable buffer at a concentration of 1 x 10^6 cells/mL.

-

Inhibitor Treatment (Optional): Aliquot cells into tubes and add inhibitors at the desired concentrations. Incubate for the desired time at 37°C.

-

Labeling: Add this compound to the cell suspension to a final concentration of 1-10 µM.

-

Incubation: Incubate the cells at 37°C for 15-60 minutes, protected from light.

-

Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and discard the supernatant. Wash the cells twice with cold flow cytometry buffer.

-

Resuspension: Resuspend the cell pellet in an appropriate volume of flow cytometry buffer.

-

Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence in the green channel (e.g., FITC or equivalent).

c. Data Analysis: Gate on the cell population of interest based on forward and side scatter properties. Determine the mean fluorescence intensity (MFI) of the gated population. Compare the MFI of control and treated samples to quantify the effect of inhibitors on cystine uptake.

High-Throughput Screening (HTS) Assay for Cystine Transport Inhibitors

This compound is well-suited for HTS applications to identify novel inhibitors of cystine transport.

a. Materials:

-

Cells stably expressing the cystine transporter of interest (e.g., system xc-).

-

96- or 384-well microplates.

-

This compound.

-

Compound library of potential inhibitors.

-

Automated liquid handling systems.

-

Fluorescence plate reader.

b. Procedure:

-

Cell Seeding: Seed cells into microplates and allow them to adhere overnight.

-

Compound Addition: Add compounds from the library to the wells at various concentrations. Include appropriate controls (e.g., vehicle control, positive control inhibitor like sulfasalazine).

-

Incubation: Incubate the plates for a predetermined time.

-

Labeling: Add this compound to all wells to a final concentration optimized for the assay.

-

Incubation: Incubate for a time sufficient to allow for uptake and fluorescence development.

-

Reading: Measure the fluorescence intensity in each well using a fluorescence plate reader.

c. Data Analysis: Normalize the fluorescence data to the controls. Calculate the percentage of inhibition for each compound and concentration. Determine the IC50 values for active compounds.

Mandatory Visualizations

Discussion and Future Directions

This compound is a versatile and powerful tool for the qualitative and quantitative study of cystine transport and its downstream metabolic pathways. Its photostability, high quantum yield, and the clear "turn-on" fluorescence mechanism make it superior to many traditional methods, such as those relying on radiolabeled compounds. The protocols outlined in this guide provide a solid foundation for researchers to employ this probe in various experimental settings, from basic cell biology to high-throughput drug screening.

Future research should focus on further characterizing the interaction of this compound with different cystine transporters to determine its specificity and kinetic parameters. Such studies will enhance the quantitative accuracy of assays using this probe. Moreover, the application of this compound in more complex biological systems, such as co-cultures, organoids, and in vivo models, will provide deeper insights into the role of cystine metabolism in health and disease. The development of spectrally distinct versions of fluorescent cystine analogs would also enable multiplexed analysis with other fluorescent probes to simultaneously investigate multiple aspects of cellular metabolism.

References

- 1. The ferroptosis inducer erastin irreversibly inhibits system xc− and synergizes with cisplatin to increase cisplatin’s cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lumiprobe.com [lumiprobe.com]

- 3. BODIPY™ FL L-Cystine 1 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]

- 4. medchemexpress.com [medchemexpress.com]

BODIPY FL L-Cystine: A Technical Guide to Detecting Reducing Environments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY FL L-Cystine is a highly sensitive and specific fluorescent probe for the detection and quantification of reducing environments, particularly those rich in thiols. Composed of two BODIPY FL fluorophores linked by a disulfide bond through L-cystine, this probe offers a robust "turn-on" fluorescence mechanism. In its native, oxidized state, the close proximity of the two BODIPY FL moieties leads to efficient self-quenching of their fluorescence. However, in the presence of reducing agents such as dithiothreitol (DTT) or biological thiols like glutathione (GSH), the disulfide bridge is cleaved. This cleavage event separates the two fluorophores, disrupting the quenching mechanism and resulting in a dramatic increase in fluorescence intensity. This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation for utilizing this compound in various research and drug development applications.

Core Mechanism of Action

The detection of reducing environments by this compound is predicated on a thiol-disulfide exchange reaction. In its oxidized, dimeric form, the probe is virtually non-fluorescent.[1][2] Upon encountering a reducing environment, the disulfide bond is readily cleaved by free thiols, leading to the formation of two monomeric, highly fluorescent BODIPY FL-cysteine derivatives.[1] This process alleviates the intramolecular self-quenching, causing a significant enhancement of green fluorescence.[3][4]

The reaction with a thiol (R-SH) can be summarized as follows:

BODIPY-Cys-S-S-Cys-BODIPY (non-fluorescent) + 2 R-SH → 2 BODIPY-Cys-SH (highly fluorescent) + R-S-S-R

Quantitative Data

The photophysical properties of this compound are critical for its application. The following tables summarize the key quantitative data for this probe.

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~504 nm | |

| Emission Wavelength (λem) | ~511 nm | |

| Molar Extinction Coefficient (of BODIPY FL) | >80,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (ΦF) of BODIPY FL | Approaching 1.0 |

| Condition | Description | Fluorescence State |

| Oxidized | Dimeric form with intact disulfide bond | Quenched (virtually non-fluorescent) |

| Reduced | Monomeric form after disulfide bond cleavage | Highly fluorescent |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound solid

-

Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of 1-10 mM in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 7.88 mg of this compound (MW: 788.45 g/mol ) in 1 mL of anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

In Vitro Detection of Reducing Agents

This protocol provides a general framework for measuring the fluorescence response of this compound to reducing agents in a cell-free system.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Reducing agent of interest (e.g., DTT, GSH)

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader

Procedure:

-

Prepare a working solution of this compound by diluting the stock solution in PBS to the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM).

-

Prepare serial dilutions of the reducing agent in PBS.

-

In the 96-well plate, add the this compound working solution to each well.

-

Add the different concentrations of the reducing agent to the respective wells. Include a control well with PBS only (no reducing agent).

-

Incubate the plate at room temperature or 37°C for a specified period (e.g., 30 minutes), protected from light. The optimal incubation time may vary depending on the reducing agent and its concentration.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 504 nm and 511 nm, respectively.

-

Plot the fluorescence intensity against the concentration of the reducing agent to determine the dose-response curve.

Cellular Imaging of Reducing Environments

This protocol outlines the use of this compound for visualizing intracellular reducing environments in live cells.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium

-

Cells of interest cultured on glass-bottom dishes or chamber slides

-

PBS or other suitable imaging buffer

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Procedure:

-

Culture cells to the desired confluency.

-

Prepare a working solution of this compound by diluting the stock solution in cell culture medium or imaging buffer to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

-

After incubation, wash the cells two to three times with warm PBS or imaging buffer to remove excess probe.

-

Add fresh imaging buffer to the cells.

-

Image the cells using a fluorescence microscope. Increased green fluorescence indicates a more reducing intracellular environment.

-

For experiments investigating changes in redox state, cells can be pre-treated with compounds of interest before or during probe loading.

Signaling Pathway and Experimental Workflow Visualizations

Mechanism of Action

Caption: Activation of this compound.

General Experimental Workflow

Caption: Experimental workflow.

Application in Studying the Nrf2 Signaling Pathway

The cellular redox state, particularly the levels of glutathione, is intricately linked to the activation of the Keap1-Nrf2 signaling pathway, a critical regulator of antioxidant and detoxification gene expression. This compound can be employed to monitor changes in the cellular reducing environment that may influence Nrf2 activation.

Caption: Nrf2 pathway and redox sensing.

Conclusion

This compound is a powerful tool for the real-time detection of reducing environments in a variety of biological and chemical systems. Its mechanism, based on the cleavage of a disulfide bond and subsequent relief of fluorescence self-quenching, provides a high signal-to-noise ratio and excellent sensitivity. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the successful application of this probe in research areas such as cellular metabolism, oxidative stress, and drug discovery. By enabling the visualization and quantification of cellular redox status, this compound can provide valuable insights into the complex interplay of redox signaling in health and disease.

References

An In-Depth Technical Guide to the Intracellular Distribution of BODIPY FL L-Cystine

For Researchers, Scientists, and Drug Development Professionals

Abstract

BODIPY FL L-Cystine is a valuable fluorescent probe for investigating intracellular redox states and amino acid uptake. As a thiol-reactive dye, its fluorescence is quenched in its native disulfide form and exhibits a significant increase upon reaction with intracellular thiols, primarily glutathione (GSH) and cysteine. This property makes it a powerful tool for studying cellular processes such as apoptosis and redox metabolism. This technical guide provides a comprehensive overview of the intracellular distribution of this compound, detailing its mechanism of action, cellular uptake, and subcellular localization, with a focus on its accumulation within lysosomes. Experimental protocols for its application in cellular imaging and quantitative analysis are also presented.

Principle of Action

This compound consists of two BODIPY FL fluorophores linked by a cystine molecule. In this configuration, the close proximity of the two fluorophores leads to self-quenching, rendering the molecule dimly fluorescent.[1] Upon entering the cell, the disulfide bond in the cystine moiety is reduced by intracellular thiols, such as glutathione (GSH), breaking the molecule into two fluorescent BODIPY FL L-cysteine molecules.[1][2] This separation alleviates the self-quenching effect, resulting in a significant increase in fluorescence intensity.[2][3] This "turn-on" fluorescence mechanism allows for the sensitive detection of intracellular thiol levels and changes in the cellular redox environment.

Cellular Uptake and Distribution

The precise mechanism of cellular uptake for this compound has not been definitively elucidated in the available literature. However, as a cystine derivative, it is plausible that it utilizes amino acid transport systems. The system xc- cystine/glutamate antiporter is a primary transporter for extracellular cystine. While direct evidence for this compound uptake via this transporter is not available, studies using other fluorescently labeled cystine analogs have demonstrated uptake through this system. Another potential mechanism is endocytosis, a common pathway for the internalization of various molecules, including some BODIPY conjugates.

Once inside the cell, this compound shows a predominant localization within lysosomes. This has been observed through co-localization studies with lysosomal markers like LysoTracker Red. The accumulation in these acidic organelles suggests a potential role for endocytic pathways in its uptake and trafficking.

Quantitative Data on Intracellular Distribution

While qualitative evidence points to lysosomal accumulation, specific quantitative data on the fluorescence intensity of this compound in different cellular compartments is limited in the reviewed literature. The following table summarizes the available information on its properties and applications.

| Property/Application | Description | Reference(s) |

| Excitation Maximum (λex) | ~504 nm | |

| Emission Maximum (λem) | ~511 nm | |

| Primary Cellular Target | Intracellular Thiols (Glutathione, Cysteine) | |

| Primary Subcellular Localization | Lysosomes | |

| Key Applications | Measurement of Apoptosis, Redox Metabolism, Cystine Uptake |

Experimental Protocols

Live-Cell Imaging of this compound Distribution

This protocol is adapted from general live-cell imaging procedures for BODIPY dyes and information specific to this compound.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Cells cultured on glass-bottom dishes or chamber slides

-

Organelle-specific fluorescent markers (e.g., LysoTracker Red, MitoTracker Red)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Preparation: Plate cells on glass-bottom dishes or chamber slides and culture to 70-80% confluency.

-

Preparation of Staining Solution: Prepare a fresh working solution of this compound in pre-warmed live-cell imaging medium. A final concentration of 1-10 µM is a good starting point for optimization.

-

Co-staining (Optional): If co-localizing with other organelles, incubate the cells with the respective organelle tracker according to the manufacturer's instructions prior to or concurrently with this compound staining.

-

Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the this compound staining solution to the cells.

-

Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 15-30 minutes. Protect from light.

-

Washing: Remove the staining solution and wash the cells two to three times with warm PBS or live-cell imaging medium to remove excess probe.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for BODIPY FL (Excitation/Emission: ~504/~511 nm) and the co-staining dye if used.

Flow Cytometry for Apoptosis Detection

This protocol outlines the use of this compound to measure apoptosis by detecting changes in intracellular thiol levels.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Cell suspension

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Induce apoptosis in your cell line of interest using a known method. Prepare a single-cell suspension of both treated and untreated (control) cells.

-

Staining: Resuspend the cells in PBS at a concentration of 1x10^6 cells/mL. Add this compound to a final concentration of 1-10 µM.

-

Incubation: Incubate the cells at room temperature for 15-30 minutes, protected from light.

-

Washing: Wash the cells once with PBS to remove the unbound probe.

-

Analysis: Resuspend the cells in PBS and analyze immediately on a flow cytometer using the appropriate laser and emission filter for BODIPY FL. A decrease in fluorescence intensity in apoptotic cells may indicate a depletion of intracellular thiols.

Visualizations

Proposed Mechanism of Action and Cellular Uptake

The following diagram illustrates the proposed pathway of this compound from cellular entry to fluorescence activation within the lysosome.

Caption: Proposed uptake and activation of this compound.

Experimental Workflow for Co-localization Studies

The following diagram outlines the key steps in performing a co-localization experiment with this compound and an organelle marker.

Caption: Workflow for co-localization imaging.

Signaling Pathways

Current research primarily utilizes this compound as a probe to monitor the downstream effects of cellular signaling, such as the induction of apoptosis or changes in the intracellular redox state, rather than as a direct modulator of signaling pathways. The fluorescence of this compound is an indicator of intracellular thiol levels, which can be altered by various signaling cascades.

For instance, the induction of apoptosis through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway often involves changes in cellular redox balance and glutathione levels. This compound can be employed to detect these changes. However, there is no evidence to suggest that this compound itself initiates or is a component of these signaling cascades.

Applications in Drug Development

The ability of this compound to report on cellular redox status and apoptosis makes it a valuable tool in drug development. It can be used in high-throughput screening assays to identify compounds that induce apoptosis in cancer cells or modulate cellular redox environments. Its application in flow cytometry allows for the rapid and quantitative assessment of drug efficacy on a single-cell level.

Conclusion

This compound is a versatile fluorescent probe with significant applications in cell biology and drug discovery. Its "turn-on" fluorescence in the presence of intracellular thiols provides a sensitive method for monitoring redox metabolism and apoptosis. While its primary intracellular destination appears to be the lysosome, further quantitative studies are needed to fully elucidate its subcellular distribution and uptake mechanisms. The experimental protocols provided herein offer a starting point for researchers to utilize this powerful tool in their investigations. As our understanding of cellular redox signaling grows, the utility of probes like this compound will undoubtedly continue to expand.

References

- 1. Chloro-Functionalized Photo-crosslinking BODIPY for Glutathione Sensing and Subcellular Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A BODIPY-Based Probe Enables Fluorogenicity via Thiol-Dependent Modulation of Fluorophore Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

The Non-Toxic Nature of BODIPY Dyes for In Vivo Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron-dipyrromethene (BODIPY) dyes have emerged as a powerful class of fluorophores for a wide range of biomedical applications, particularly in the realm of in vivo imaging. Their exceptional photophysical properties, including high fluorescence quantum yields, sharp emission spectra, and good photostability, are well-documented. However, for any agent destined for in vivo use, a thorough understanding of its toxicological profile is paramount. This technical guide provides an in-depth analysis of the non-toxic nature of BODIPY dyes, consolidating quantitative data, detailing experimental protocols for toxicity assessment, and visualizing key cellular processes. Generally, BODIPY dyes are considered to have low toxicity and good biocompatibility, making them highly suitable for live-cell and whole-animal imaging studies.[1][2]

Quantitative Assessment of Cytotoxicity

The cytotoxicity of BODIPY dyes is typically evaluated using in vitro cell viability assays, which measure the proportion of viable cells after exposure to the dye. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a substance at which 50% of the cells are inhibited. A higher IC50 value indicates lower cytotoxicity. The following tables summarize the reported IC50 values for various BODIPY derivatives across different cell lines.

| BODIPY Derivative | Cell Line | IC50 (µM) | Reference |

| meso-substituted thienyl BODIPY (1c) | Endothelial cells | > 50 | [3] |

| meso-substituted thienyl BODIPY (1d) | Endothelial cells | > 50 | [3] |

| meso-substituted thienyl BODIPY (1e) | Endothelial cells | > 50 | [3] |

| meso-substituted thienyl BODIPY (1c) | Cancerous cells | 15.2 | |

| meso-substituted thienyl BODIPY (1d) | Cancerous cells | 12.8 | |

| Cationic BODIPY (AmBr) | HeLa | 1300 (dark) | |

| Cationic BODIPY (AmI) | HeLa | 1100 (dark) | |

| Cationic BODIPY (AmBr) | MCF-7 | 1400 (dark) | |

| Cationic BODIPY (AmI) | MCF-7 | 1200 (dark) | |

| BODIPY Trimer (Compound 1) | A549 | 1.89 | |

| BODIPY Trimer (Compound 6) | A549 | 1.21 | |

| BODIPY Trimer (Compound 12) | A549 | 1.09 | |

| BODIPY Trimer (Compound 1) | MCF-7 | 2.45 | |

| BODIPY Trimer (Compound 6) | MCF-7 | 1.87 | |

| BODIPY Trimer (Compound 12) | MCF-7 | 1.62 | |

| BODIPY Trimer (Compound 1) | HeLa | 3.12 | |

| BODIPY Trimer (Compound 6) | HeLa | 2.54 | |

| BODIPY Trimer (Compound 12) | HeLa | 2.18 |

| BODIPY Derivative | Cell Line | Cell Viability (%) at specified concentration | Reference |

| Cationic BODIPY Dyes | HeLa, MCF-7 | >90% at 1.6 µM (in the dark) | |

| meso-substituted thienyl BODIPY (1c, 1d, 1e) | Endothelial cells | ~100% at concentrations up to 50 µM |

In Vivo Toxicity Profile

While extensive quantitative data on the acute toxicity (e.g., LD50 values) of BODIPY dyes in animal models is not widely published, numerous studies have demonstrated their excellent biocompatibility and low in vivo toxicity. For instance, a study using a near-infrared BODIPY dye for imaging in C57BL/6 mice confirmed its non-toxic nature through fluorescence-activated cell sorting (FACS) analysis. In vivo studies often report no significant changes in the body weight of mice after administration of BODIPY dyes for imaging purposes, indicating a lack of systemic toxicity. The focus of in vivo assessments has largely been on the functional performance of the dyes as imaging agents, with the absence of adverse effects being a key indicator of their safety.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol (adapted for BODIPY dyes):

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Treatment with BODIPY Dye:

-

Prepare a stock solution of the BODIPY dye in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the BODIPY dye in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the BODIPY dye. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the dye) and a negative control (untreated cells).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing the formazan crystals to form.

-

-

Solubilization of Formazan:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the cell viability against the logarithm of the BODIPY dye concentration to determine the IC50 value.

-

Visualizing Cellular Interactions

Cellular Uptake and Localization of BODIPY Dyes

The cellular uptake of BODIPY dyes is a critical step for their function as intracellular imaging agents. The primary mechanism of entry is often endocytosis, a process where the cell membrane engulfs the dye molecules. Once inside the cell, lipophilic BODIPY derivatives tend to accumulate in lipid-rich environments such as the endoplasmic reticulum and the membranes of other organelles.

References

BODIPY FL L-Cystine: A Technical Guide for Metabolic Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, a constellation of diseases characterized by aberrant biochemical processes, present a significant challenge to human health. Research into the underlying mechanisms of these disorders is paramount for the development of effective therapeutics. A key area of investigation is the role of amino acid transport and metabolism, particularly the import of cystine and its subsequent incorporation into vital intracellular pathways. BODIPY FL L-Cystine, a fluorescently labeled analog of the amino acid L-cystine, has emerged as a powerful tool for elucidating these processes. Its high photostability, quantum yield, and specific reactivity with thiols make it an ideal probe for studying cystine uptake, redox metabolism, and related cellular dysfunctions in the context of metabolic diseases.[] This technical guide provides an in-depth overview of the applications of this compound in metabolic disorder research, with a focus on quantitative data analysis, detailed experimental protocols, and visualization of relevant biological pathways.

Core Properties and Mechanism of Action

This compound is a thiol-reactive, green-fluorescent dye.[2] Its fluorescence is quenched in its oxidized, dimeric state. Upon entering the cell and subsequent reduction of its disulfide bridge, the monomeric BODIPY FL-cysteine molecules are released, resulting in a significant increase in fluorescence. This property allows for the sensitive detection of cystine uptake and intracellular reducing environments.

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~504 nm | [2] |

| Emission Wavelength (λem) | ~511 nm | [2] |

| Molecular Weight | 788.45 g/mol | |

| Appearance | Orange to red solid powder | [3] |

| Solubility | Soluble in DMSO |

Applications in Metabolic Disorder Research

The primary application of this compound in metabolic disorder research is the investigation of cystine transport and its downstream effects on cellular redox homeostasis. This is particularly relevant for diseases such as cystinuria, a condition characterized by defective cystine transport, and other disorders associated with oxidative stress.

Studying the xCT (SLC7A11) Cystine/Glutamate Antiporter

A major focus of research has been the study of the xCT antiporter, a key transporter that imports extracellular cystine in exchange for intracellular glutamate. Dysregulation of xCT is implicated in various pathologies, including cancer and neurodegenerative diseases, where the demand for the antioxidant glutathione (GSH) is high. This compound serves as a valuable tool to probe the activity of the xCT transporter.

Quantitative Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from an experiment using this compound to investigate the effect of a potential therapeutic agent on cystine uptake in a cell model of a metabolic disorder.

| Cell Line/Condition | Treatment | Mean Fluorescence Intensity (MFI) | Fold Change vs. Untreated Control |

| Wild-Type (WT) | Untreated | 1500 ± 120 | 1.0 |

| Wild-Type (WT) | Compound X (10 µM) | 1650 ± 150 | 1.1 |

| Disease Model (DM) | Untreated | 450 ± 50 | 0.3 |

| Disease Model (DM) | Compound X (10 µM) | 1200 ± 110 | 0.8 |

| Disease Model (DM) + xCT Inhibitor | Compound X (10 µM) | 500 ± 60 | 0.33 |

This data is illustrative and intended to demonstrate how quantitative results from this compound assays can be presented.

Experimental Protocols

General Protocol for Measuring Cystine Uptake using this compound and Flow Cytometry

This protocol provides a general framework for assessing cystine uptake in cultured cells. Specific parameters such as cell type, seeding density, and incubation times may need to be optimized.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Cultured cells of interest

-

Flow cytometer

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture.

Cell Staining Procedure:

-

Seed cells in appropriate culture vessels and grow to the desired confluency.

-

On the day of the experiment, remove the culture medium and wash the cells once with warm PBS.

-

Prepare a working solution of this compound in pre-warmed cell culture medium or PBS at a final concentration of 1-5 µM.

-

Incubate the cells with the this compound working solution for 15-60 minutes at 37°C, protected from light.

-

After incubation, remove the staining solution and wash the cells two to three times with PBS to remove any unbound probe.

-

Harvest the cells using standard trypsinization or cell scraping methods.

-

Resuspend the cells in PBS or a suitable buffer for flow cytometry.

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer equipped with a blue laser for excitation (e.g., 488 nm).

-

Detect the green fluorescence emission using an appropriate filter (e.g., 530/30 nm bandpass filter).

-

Gate on the live cell population based on forward and side scatter properties.

-

Record the mean fluorescence intensity (MFI) of the BODIPY FL signal for each sample.

High-Throughput Screening (HTS) Assay for Modulators of Cystine Uptake

This compound is amenable to high-throughput screening assays to identify compounds that modulate cystine transport.

Workflow:

-

Seed cells in 96-well or 384-well microplates.

-

Treat cells with a library of test compounds for a predetermined duration.

-

Add this compound to each well and incubate.

-

After incubation, wash the plates to remove excess probe.

-

Measure the fluorescence intensity in each well using a plate reader.

-

Identify "hits" as compounds that significantly increase or decrease the BODIPY FL signal compared to control wells.

Visualization of Relevant Pathways

The following diagrams illustrate key signaling pathways and experimental workflows related to the use of this compound in metabolic disorder research.

References

Methodological & Application

Application Notes and Protocols for Labeling Membrane Proteins with BODIPY™ FL L-Cystine

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ FL L-Cystine is a thiol-reactive, green-fluorescent dye designed for the specific labeling of membrane proteins, particularly those with accessible cysteine residues or hydrophobic binding sites.[1][] Its bright and stable fluorescence, coupled with its reactivity towards thiols, makes it a valuable tool for a variety of applications in cell biology, pharmacology, and drug discovery. This document provides detailed protocols and application notes for the use of BODIPY™ FL L-Cystine in labeling membrane proteins for visualization and analysis.

The core of the BODIPY™ dye imparts excellent photophysical properties, including high fluorescence quantum yield and narrow emission spectra, which minimize photobleaching during prolonged imaging sessions.[3] The L-Cystine component of the molecule contains a disulfide bond, rendering the dye thiol-reactive. This allows for the covalent labeling of cysteine residues on the extracellular domains of membrane proteins.

Key Features of BODIPY™ FL L-Cystine:

-

Thiol-Reactivity: Specifically labels accessible cysteine residues on proteins.

-

Bright Green Fluorescence: Ideal for fluorescence microscopy and flow cytometry.

-

Photostability: Resistant to photobleaching, enabling long-term imaging.

-

Hydrophobic Environment Sensitivity: Useful for studying membrane protein conformation and stability.[]

Physicochemical and Fluorescent Properties

A summary of the key properties of BODIPY™ FL L-Cystine is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₃₈B₂F₄N₆O₆S₂ | [4] |

| Molecular Weight | 788.45 g/mol | |

| Excitation Wavelength (λex) | ~504 nm | |

| Emission Wavelength (λem) | ~511 nm | |

| Appearance | Orange to red solid powder | |

| Solubility | Soluble in DMSO |

Experimental Protocols

Protocol 1: Live Cell Labeling of Membrane Proteins for Fluorescence Microscopy

This protocol describes the general procedure for labeling membrane proteins on the surface of live cells.

Materials:

-

BODIPY™ FL L-Cystine

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Complete cell culture medium

-

Cells of interest cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

-

Cell Preparation:

-

Plate cells on a suitable imaging vessel (e.g., glass-bottom dish) and culture until they reach 70-80% confluency.

-

On the day of the experiment, carefully aspirate the culture medium.

-

Wash the cells twice with warm PBS (37°C) to remove any residual serum proteins.

-

-

Preparation of Staining Solution: